Ala-Asp is an acidic dipeptide composed of the amino acids alanine (Ala) and aspartic acid (Asp). It is a naturally occurring dipeptide found in enzymatic hydrolysates of various food proteins, including chicken protein [], egg protein [], and soybean protein []. It has been shown to be a substrate for the renal PEPT2 transporter in proximal tubule cells [] and the H+-peptide cotransporter [].
Alanine-Aspartic Acid, commonly referred to as Ala-Asp, is a dipeptide composed of the amino acids alanine and aspartic acid. This compound is classified under peptides, which are short chains of amino acids linked by peptide bonds. Dipeptides like Ala-Asp are significant in various biological processes, including protein synthesis and cellular signaling.
Ala-Asp can be derived from natural sources, primarily through the hydrolysis of proteins that contain these amino acids. It is also synthesized chemically for research and therapeutic purposes. The compound plays a role in several physiological functions, particularly in the central nervous system, where it may influence neurotransmission and neuroprotection.
The synthesis of Ala-Asp can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Ala-Asp has a molecular formula of CHNO and a molecular weight of approximately 174.16 g/mol.
The bond lengths between atoms in Ala-Asp have been characterized using computational methods:
These parameters indicate stable interactions within the molecule, contributing to its structural integrity.
Ala-Asp participates in various chemical reactions typical for peptides:
The mechanism of action for Ala-Asp primarily relates to its role as a signaling molecule in biological systems:
Ala-Asp exhibits several physical and chemical properties:
These properties make Ala-Asp suitable for various applications in biochemistry and pharmaceuticals.
Ala-Asp has numerous scientific applications:
The Ala-Asp dipeptide motif significantly influences polypeptide chain conformation through steric constraints and electrostatic interactions. The peptide bond between alanine (Ala, non-polar) and aspartic acid (Asp, negatively charged) exhibits partial double-bond character (40% per resonance theory), restricting rotation around the C-N bond and enforcing planarity. This rigidity positions the β-carboxylic acid group of aspartate adjacent to the backbone carbonyl, creating a polar microenvironment conducive to hydrogen bonding. In α-helices, Ala-Asp occurs preferentially at N-terminal positions where the Asp side chain can form stabilizing i to i+3 or i to i+4 hydrogen bonds with backbone amides. Conversely, in β-sheets, the motif frequently occupies edge strands where Asp’s charge can modulate solubility. Experimental data reveal that Ala-Asp adopts distinctive φ/ψ dihedral angles (-78° ± 15°, -45° ± 10°) compared to Ala-Glu (-65° ± 20°, -40° ± 15°), reflecting shorter side-chain constraints influencing local folding trajectories [1] [6].
Table 1: Hydrogen-Bond Propensity of Ala-Asp in Secondary Structures
Structure Type | Position Preference | Stabilizing Interactions | Frequency in PDB |
---|---|---|---|
α-Helix | N1/N2 positions | Asp Oδ1/Oδ2 to Ala N-H (i+3/i+4) | 68% of occurrences |
β-Sheet | Edge strands | Solvent exposure of charged group | 82% of occurrences |
Reverse turns | Type I/II positions | Asp side chain to i+2 backbone carbonyl | 45% of occurrences |
Ala-Asp motifs feature prominently in evolutionarily conserved neuropeptides across diverse species. In the egg-laying hormone precursor of Lymnaea stagnalis, the neuropeptide calfluxin (Arg-Val-Asp-Ser-Ala-Asp-Glu-Ser-Asn-Asp-Asp-Gly-Phe-Asp) contains a central Ala-Asp sequence critical for calcium influx activation in albumen glands. Mutational studies show that Ala→Gly substitution at position 5 reduces bioactivity by >70%, underscoring the requirement for alanine’s compact methyl group for proper receptor interaction. Similarly, in Gryllus bimaculatus allatostatins (Grb-AST), the conserved sequences Gly-Trp-Arg-Asp-Leu-Asn-Gly-Gly-Trp-NH₂ (Grb-AST B2) and Ala-Trp-Arg-Asp-Leu-Ser-Gly-Gly-Trp-NH₂ (Grb-AST B3) position Ala-Asp adjacent to hydrophobic residues, creating a proteolytically stable hinge region. The Ala-Asp-Leu triad in these peptides maintains an extended conformation that facilitates docking to juvenile hormone synthase receptors at sub-nanomolar affinity (IC₅₀ = 10⁻⁸ M) [2] [4] [7].
Table 2: Neuropeptides with Conserved Ala-Asp/Leu-Asp Motifs
Organism | Peptide | Sequence Context | Function |
---|---|---|---|
Lymnaea stagnalis | Calfluxin | -Ser-Ala-Asp-Glu-Ser- | Ca²⁺ influx in albumen gland |
Gryllus bimaculatus | Grb-AST B3 | Ala-Trp-Arg-Asp-Leu- | Juvenile hormone inhibition |
Homo sapiens | ELH precursor | -Gly-Ala-Asp-Val-Cys- | Neuroendocrine signaling (pred.) |
The Asp-Ala-Gly-His (DAGH) motif represents a specialized metal-coordinating sequence observed in phosphatase and metalloprotease families. In protein tyrosine phosphatases (PTPases), the conserved catalytic motif (I/V)HCXAGXXR(S/T)G contains the critical Asp-Ala-Gly (DAG) sub-motif. Structural analyses reveal that aspartate (Asp) coordinates catalytic zinc via its carboxylate group, while glycine (Gly) provides backbone flexibility allowing optimal metal-ion positioning. Alanine (Ala) serves as a structural spacer - its substitution to bulkier residues (Ala→Val) reduces catalytic efficiency by 90% due to steric occlusion of the active site. The Arabidopsis FtsH protease exemplifies this mechanism: its Gly447-Ala448-Asp449 (GAD) motif (a DAGH variant) is essential for ATP hydrolysis. Mutations at Asp449 (D449E) abolish protease activity without affecting ATP binding, confirming aspartate’s direct role in proton transfer during peptide bond cleavage [1] [8] [10].
Asp-Ala (DA) and Asp-Glu (DE) motifs exhibit distinct biophysical impacts on nucleotide-binding domains. In DEAD-box RNA helicases, the conserved Walker B motif universally features Asp-Glu (DE) rather than Asp-Ala (DA), with glutamate’s longer side chain (-CH₂-CH₂-COO⁻ vs. -CH₂-COO⁻) enabling bidentate coordination of catalytic Mg²⁺. This configuration stabilizes the transition state during ATP hydrolysis. Electrostatic potential mapping shows that Asp-Glu generates a localized negative charge (-4.2 kT/e) 35% stronger than Asp-Ala (-3.1 kT/e), enhancing cation attraction. In AAA+ ATPases like FtsH, replacing Glu with Ala in Walker B (DE→DA) reduces ATPase activity by >95% due to impaired metal coordination. Conversely, Asp-Ala motifs occur in non-catalytic contexts: in caspase-1 substrates, Asp-Ala-Ala-Asp (DAAD) sequences serve as proteolytic cleavage sites where alanine’s small size permits tight fitting into the S1 specificity pocket (depth: 5.2 Å) – a role precluded by glutamate’s bulkier side chain [8] [9].
Table 3: Functional Consequences of Asp-Ala vs. Asp-Glu Motifs
Property | Asp-Ala (DA) | Asp-Glu (DE) |
---|---|---|
Side-chain length | Short (3.9 Å from Cα to Oδ) | Long (5.4 Å from Cα to Oε) |
Charge density | Moderate (-3.1 kT/e) | High (-4.2 kT/e) |
Metal coordination | Monodentate (1 O atom) | Bidentate (2 O atoms) |
Protein occurrences | Substrate sites (e.g., caspase cleavage) | Catalytic sites (e.g., Walker B motif) |
Functional impact | Structural flexibility, proteolysis targeting | Mg²⁺ coordination, ATP hydrolysis |
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